molecular formula C10H21NO5 B1405487 [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester CAS No. 1023955-77-2

[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester

Cat. No.: B1405487
CAS No.: 1023955-77-2
M. Wt: 235.28 g/mol
InChI Key: DMFUUJSWBPEOGL-UHFFFAOYSA-N
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Description

[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl ester group and a carbamic acid moiety linked through a series of ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester typically involves the reaction of tert-butyl chloroformate with a suitable amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

    Starting Materials: tert-Butyl chloroformate and a suitable amine precursor.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, usually around room temperature to 50°C.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester moiety, converting it into the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug delivery agent. Its ability to form stable conjugates with active pharmaceutical ingredients makes it a candidate for targeted drug delivery systems.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester involves its hydrolysis to release the active carbamic acid derivative. This process is facilitated by esterases present in biological systems. The released carbamic acid can then interact with its molecular targets, which may include enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid methyl ester
  • [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid ethyl ester
  • [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid isopropyl ester

Uniqueness

The uniqueness of [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester lies in its tert-butyl ester group, which provides enhanced stability and resistance to hydrolysis compared to its methyl, ethyl, and isopropyl counterparts. This stability makes it particularly useful in applications where prolonged activity is desired.

Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO5/c1-10(2,3)16-9(13)11(4)15-8-7-14-6-5-12/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFUUJSWBPEOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

TBAF (6.78 mL, 6.78 mmol) was added to O-{2-[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-ethyl}-N-methyl-N-BOC-hydroxylamine (d) (3 g, 6.33 mmol) dissolved in dry THF (15 mL). The reaction was stirred over night. The THF was evaporated off and the residue was dissolved in DCM and washed with NH4Cl (saturated) (40 mL), water and brine. The organic phase was dried (MgSO4) and evaporated off. The residue was purified using flash chromatography on a Companion Combiflash 40 g column (Gradient MeOH 0-5% over 20 minutes in DCM. Structure confirmed by NMR.
Name
Quantity
6.78 mL
Type
reactant
Reaction Step One
Name
O-{2-[2-(tert-Butyl-diphenyl-silanyloxy)-ethoxy]-ethyl}-N-methyl-N-BOC-hydroxylamine
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
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[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester

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